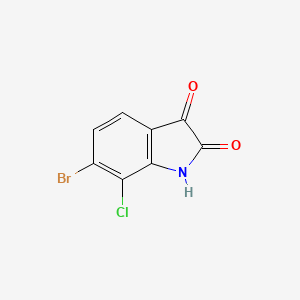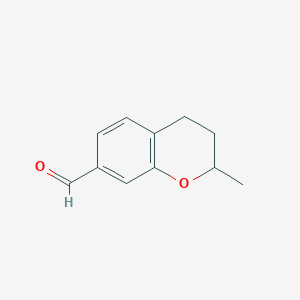
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and a propanoic acid moiety. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid typically involves the cyclization of a suitable precursor followed by esterification and subsequent functional group transformations. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including esterification with methanol and subsequent carboxylation to introduce the propanoic acid group .
Industrial Production Methods
This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylcyclobutane: Similar structure but without the propanoic acid moiety.
Cyclobutylmethanol: Contains a hydroxyl group instead of the methoxycarbonyl and propanoic acid groups.
Uniqueness
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the methoxycarbonyl and propanoic acid groups allows for diverse chemical transformations and applications in various fields of research .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
3-(1-methoxycarbonylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-13-8(12)9(4-2-5-9)6-3-7(10)11/h2-6H2,1H3,(H,10,11) |
Clé InChI |
VUYQKJHGPVPAKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)
![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)




![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)




